

TPO interaction with the c-Mpl receptor

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Compound of Interest

Compound Name: **TPO-L**

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An In-depth Technical Guide to the Thrombopoietin (TPO) and c-Mpl Receptor Interaction

Abstract

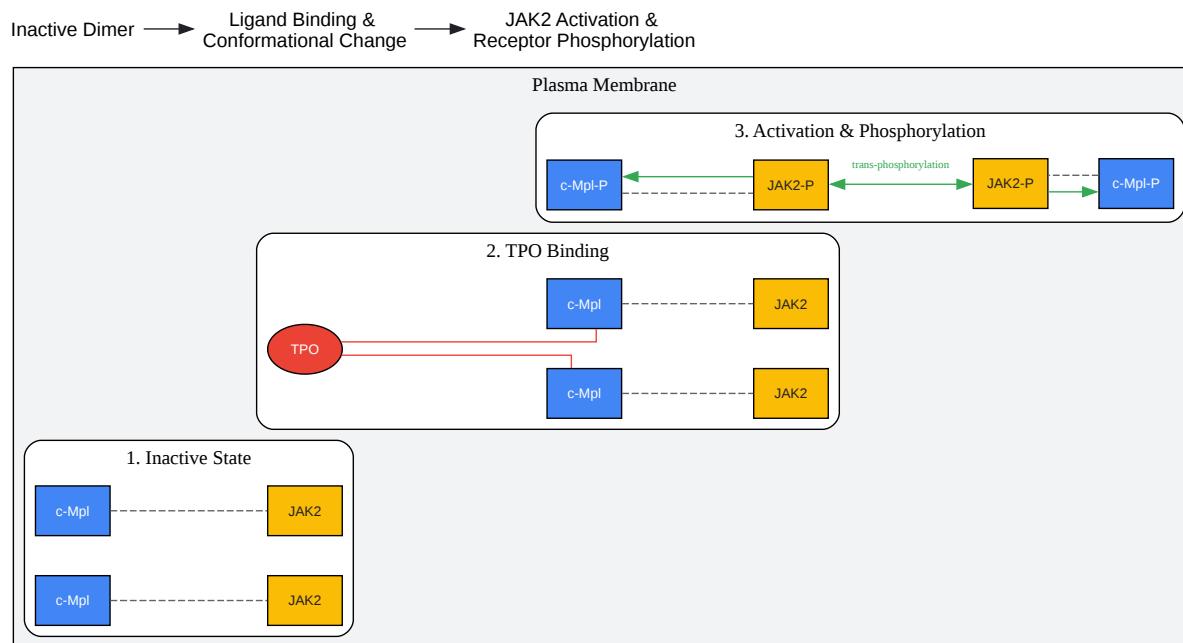
Thrombopoietin (TPO) and its receptor, c-Mpl (also known as CD110), are the principal regulators of megakaryopoiesis and platelet production.^{[1][2]} Their interaction is also critical for the maintenance and self-renewal of hematopoietic stem cells (HSCs).^{[1][2]} Dysregulation of the TPO/c-Mpl signaling axis is implicated in various hematological disorders, including thrombocytopenia and myeloproliferative neoplasms, making it a key target for therapeutic development.^[1] This technical guide provides a comprehensive overview of the molecular interaction between TPO and c-Mpl, detailing the mechanism of receptor activation, the subsequent intracellular signaling cascades, and the quantitative parameters governing this interaction. Furthermore, it outlines key experimental protocols used to study this system and presents visual representations of the core pathways and workflows to support researchers, scientists, and drug development professionals in this field.

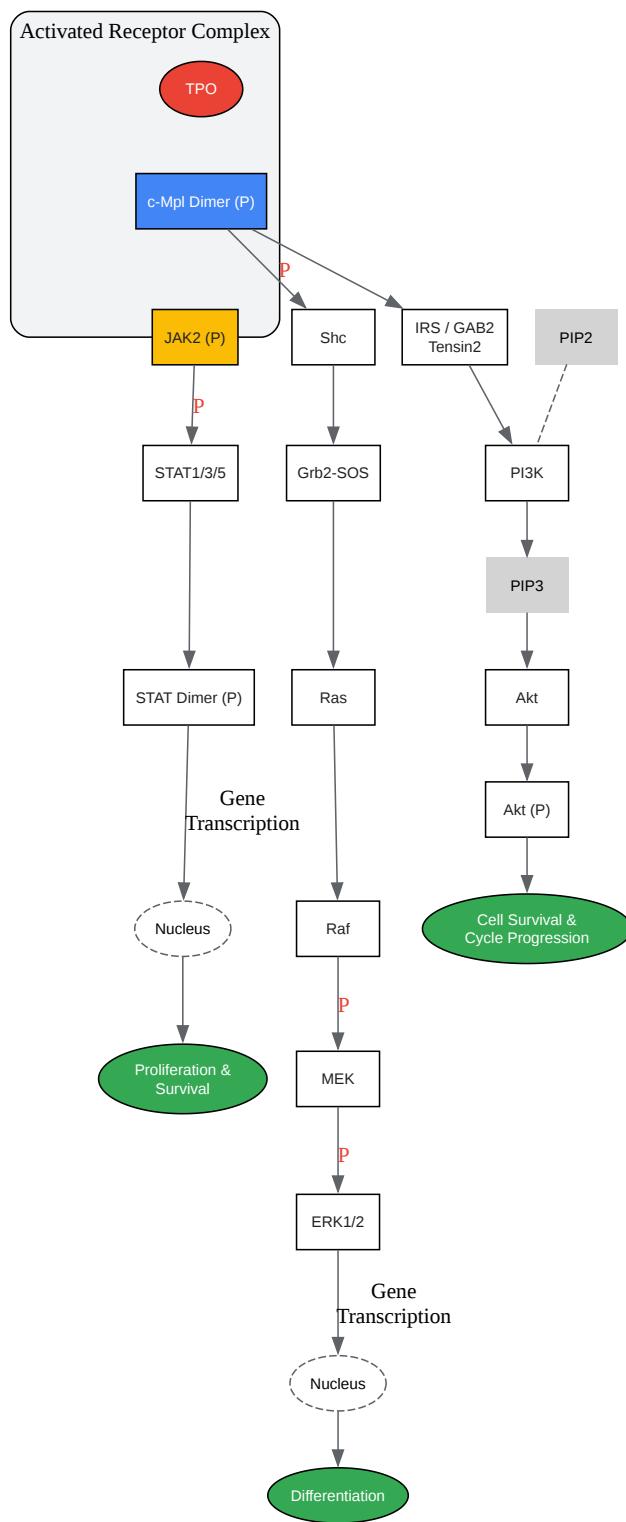
The TPO-cMpl Interaction: A Two-Site Binding and Dimerization Model

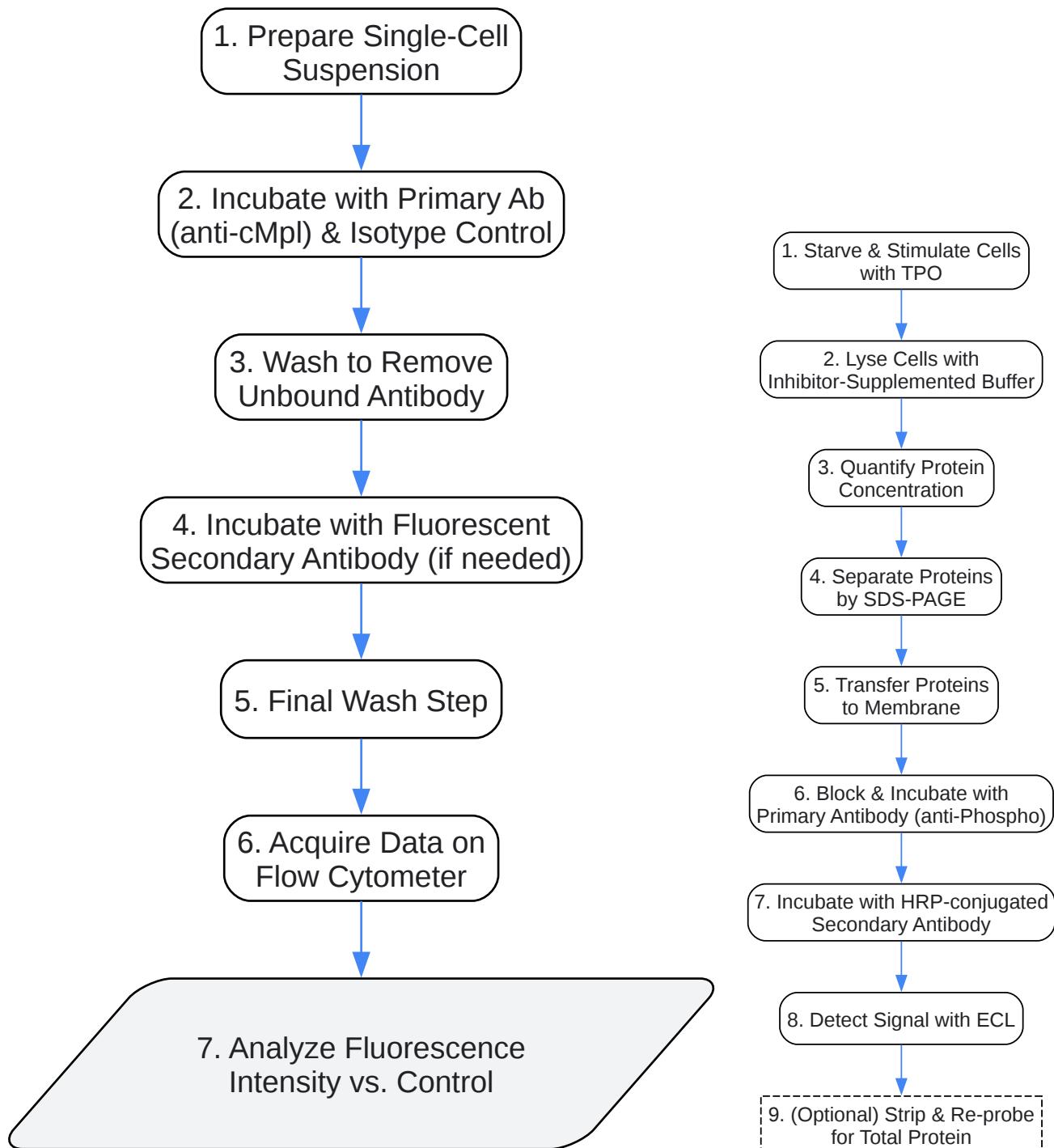
The activation of the c-Mpl receptor, a member of the type I cytokine receptor family, is initiated by the binding of its ligand, TPO.^{[1][3]} These receptors lack intrinsic kinase activity and rely on associated Janus kinase (JAK) proteins, predominantly JAK2, to initiate intracellular signaling.^{[1][4]}

The prevailing model suggests that c-Mpl exists as a pre-formed, inactive dimer on the cell surface.^[1] The binding of a single TPO molecule induces a conformational change in the receptor dimer, bringing the intracellular domains into a specific orientation that facilitates the trans-activation of the associated JAK2 molecules.^{[1][5]}

Recent structural studies, including cryo-electron microscopy, have provided significant insights into this mechanism.^{[6][7]} TPO features two distinct binding sites for c-Mpl: a high-affinity site and a low-affinity site.^[6] These sites, located on opposing faces of the TPO molecule, engage two separate c-Mpl monomers, stabilizing an active dimeric conformation that is essential for downstream signaling.^{[1][6]} This sequential binding and dimerization process is the critical first step in a complex signaling network that governs cell fate.





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